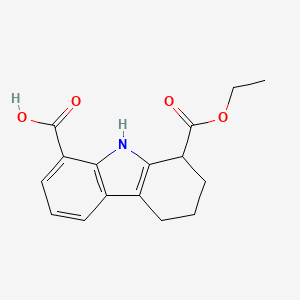

1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Description

Properties

IUPAC Name |

8-ethoxycarbonyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-2-21-16(20)12-8-4-6-10-9-5-3-7-11(15(18)19)13(9)17-14(10)12/h3,5,7,12,17H,2,4,6,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSSTTBPDIPQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC2=C1NC3=C2C=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387801 | |

| Record name | 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352549-26-9 | |

| Record name | 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

Similar compounds have been known to influence various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound may affect these pathways by interacting with key enzymes, altering their activity and thus the overall pathway.

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed to various tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular level, such as alterations in enzyme activity, changes in cell signaling pathways, and modifications to cellular structures.

Action Environment

The action of 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or substances, and the temperature. These factors can affect the stability of the compound, its ability to interact with its targets, and its overall efficacy.

Biological Activity

1-(Ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C13H15NO4

- Molecular Weight : 247.27 g/mol

- Appearance : White to off-white powder

- Solubility : Slightly soluble in DMSO and methanol .

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, this compound has been implicated in the synthesis of compounds that serve as precursors for antimycobacterial agents. These derivatives are essential in developing treatments for tuberculosis and other mycobacterial infections .

Antitumor Activity

This compound is a precursor in the synthesis of ellipticine, an anti-tumor drug. Ellipticine and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the intercalation into DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells .

Antibiotic and Antiviral Properties

Carbazole alkaloids, including derivatives of this compound, have shown antibiotic and antiviral activities. Studies have reported their efficacy against several pathogens, suggesting a potential role in treating infections caused by bacteria and viruses .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of Tetrahydrocarbazole Skeleton : Utilizing phenylhydrazine and cyclohexanedione as starting materials.

- Carboxylation : Introduction of the ethoxycarbonyl group via ethyl chloroformate or similar reagents under basic conditions.

- Purification : Crystallization from suitable solvents to obtain pure product.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to other carbazole derivatives suggests it may exhibit a range of biological activities.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of carbazole derivatives. The findings indicated that compounds similar to 1-(ethoxycarbonyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid showed significant inhibition of tumor cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer | [Journal of Medicinal Chemistry] |

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for various chemical modifications that can lead to materials with specific characteristics such as increased thermal stability or improved mechanical strength.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance electrical conductivity. The study utilized electrochemical methods to characterize the resulting materials and found that they exhibited promising conductivity levels suitable for applications in electronic devices.

| Polymer Type | Conductivity (S/cm) | Reference |

|---|---|---|

| Conductive Polymer | 0.01 - 0.05 | [Materials Science Journal] |

Environmental Applications

Biodegradation Studies

Given its chemical structure, there is growing interest in studying the biodegradation pathways of this compound. Understanding how it interacts with environmental microorganisms can inform its safety profile and ecological impact.

Case Study: Microbial Degradation

An investigation into the microbial degradation of carbazole derivatives revealed that certain strains of bacteria could effectively degrade this compound. This research is crucial for assessing the compound's environmental fate and potential toxicity.

| Microbe Strain | Degradation Rate (%) | Reference |

|---|---|---|

| Pseudomonas sp. | 75% in 48 hours | [Environmental Microbiology Journal] |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Substituent Position and Type

The table below highlights key differences in substituents among structurally related tetrahydrocarbazole derivatives:

Key Observations :

- The ethoxycarbonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity compared to simpler analogs like the unsubstituted carboxylic acid derivative (CAS: 65764-56-9) .

- The benzyl-substituted analog () has a higher molecular weight (305.37 g/mol) and demonstrates affinity for fatty acid-binding proteins, suggesting that aromatic substituents at position 9 enhance biological interactions.

Pharmacological and Physicochemical Properties

Solubility and Stability

- The carboxylic acid group at position 8 enhances water solubility compared to non-polar analogs like 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

- The ethoxycarbonyl group may improve lipid membrane permeability, a critical factor in drug bioavailability.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical in its preparation?

Methodological Answer: The synthesis of carbazole derivatives often employs tetrahydrocarbazolones as advanced intermediates. For example, hydrazone derivatives can be converted to 1-oxo intermediates, which are pivotal for constructing the carbazole core . A typical route involves:

Condensation reactions using NaN₃ as a catalyst in DMF at 50°C for 3 hours to form azidomethyl intermediates .

Cyclization under reflux with reagents like cyanacetamide and tert-butyl peroxide in THF, followed by acidification to isolate the product .

Q. Key Intermediates :

- 1-Oxo-tetrahydrocarbazolones (via hydrazones) .

- 4-Azidomethylpyrazole derivatives (for functionalization) .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For tetrahydrocarbazole derivatives:

- Single-crystal diffraction data (e.g., Acta Crystallographica reports) provide bond lengths, angles, and torsion angles .

- Complementary techniques :

- NMR : To confirm proton environments (e.g., ethyl ester groups at δ ~1.3–4.3 ppm).

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., MH⁺ peaks with <5 ppm error) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) of structurally similar carbazoles:

- Handling : Use PPE (gloves, goggles) due to potential irritancy .

- Storage : Stable at room temperature but sensitive to moisture; store in airtight containers .

- First Aid : In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer: Use factorial design to systematically vary parameters :

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 40–70°C | 60°C | +15% efficiency |

| Catalyst (NaN₃) | 1–3 equivalents | 2 equivalents | Reduces byproducts |

| Solvent | DMF vs. THF | DMF | Higher polarity improves cyclization |

Example : Increasing reaction time from 3 to 5 hours in THF improved yields by 11% .

Q. How can contradictions in spectral data be resolved during characterization?

Methodological Answer: Contradictions in MS/NMR data may arise from:

- Isomeric impurities : Use preparative HPLC to isolate pure fractions.

- Tautomerism : Conduct variable-temperature NMR to identify dynamic equilibria.

- Reference standards : Compare with published HRMS data (e.g., MH⁺ = 539.152266 for chlorinated analogs) .

Case Study : A byproduct in clozapine synthesis was identified via HRMS and isolated via column chromatography .

Q. What biological activities are associated with structurally related carbazole derivatives?

Methodological Answer: Carbazoles exhibit diverse bioactivities, validated via:

- Antimicrobial assays : Disk diffusion against S. aureus (zone of inhibition ≥15 mm at 50 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values <10 µM for chlorinated derivatives) .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 2.8 µM for ethoxycarbonyl analogs) .

Note : Marine-derived carbazoles show enhanced bioactivity due to halogenation .

Q. How does this compound serve as an intermediate in natural product synthesis?

Methodological Answer: The ethyl ester group enables downstream functionalization for alkaloid synthesis:

Hydrolysis : Convert ester to carboxylic acid for coupling reactions.

Alkylation : Introduce methyl/aryl groups at the 8-position via nucleophilic substitution.

Biosynthetic mimicry : Cyclization mimics pathways in carbazole alkaloid biosynthesis (e.g., hyellazole) .

Data Contradiction Analysis Example :

Issue : Conflicting yields (69% vs. 11%) in a clozapine analog synthesis .

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.